Diethyl 2-(2-methoxyphenyl)iminobutanedioate
Description
Properties
CAS No. |
6961-59-7 |
|---|---|
Molecular Formula |
C15H19NO5 |
Molecular Weight |
293.31 g/mol |
IUPAC Name |
diethyl 2-(2-methoxyphenyl)iminobutanedioate |
InChI |
InChI=1S/C15H19NO5/c1-4-20-14(17)10-12(15(18)21-5-2)16-11-8-6-7-9-13(11)19-3/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
IHHSATHPJAOPRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=NC1=CC=CC=C1OC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Condensation of Diethyl 2-Oxobutanedioate with 2-Methoxyaniline
The most direct route involves the condensation of diethyl 2-oxobutanedioate with 2-methoxyaniline. This reaction proceeds via Schiff base formation, where the primary amine attacks the carbonyl group of the oxobutanedioate, followed by dehydration to yield the imine.
Reaction Conditions :
- Solvent : Ethanol or toluene, chosen for their ability to dissolve both reactants and facilitate azeotropic water removal.
- Catalyst : Acetic acid (1–5 mol%) to protonate the carbonyl, enhancing electrophilicity.
- Temperature : 70–80°C under reflux, with molecular sieves to absorb water and shift equilibrium toward product formation.
Yield : 65–72% after recrystallization from ethyl acetate/hexane.
Advantages :
- Simplicity and use of commercially available starting materials.
- Scalability without specialized equipment.
Limitations :
- Moderate yields due to competing side reactions, such as enolization of the oxobutanedioate.
Lewis Acid-Catalyzed Cyclocondensation
A modified approach employs Lewis acids (e.g., AlCl₃ or ZnCl₂) to catalyze imine formation under milder conditions. This method, adapted from benzophenone syntheses, leverages the electrophilic activation of the carbonyl group.
Procedure :
- Intermediate Formation : Diethyl oxalyl chloride reacts with 2-methoxyaniline in dichloroethane at 50°C to form an acylated intermediate.
- Cyclization : The intermediate undergoes AlCl₃-mediated cyclization, yielding the target compound.
Optimization Insights :
- Catalyst Loading : 10–15 wt% AlCl₃ maximizes yield while minimizing side products.
- Solvent Choice : Dichloroethane outperforms toluene due to better Lewis acid solubility.
Yield : 68–75% with HPLC purity >99%.
Advantages :
- Higher regioselectivity compared to non-catalyzed methods.
- Shorter reaction times (2–3 hours).
Limitations :
- Requires strict anhydrous conditions.
- Post-reaction neutralization generates aluminum waste.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the condensation reaction by enhancing molecular collision frequency. This method reduces reaction times from hours to minutes while improving yields.
Protocol :
- Reactants : Diethyl 2-oxobutanedioate and 2-methoxyaniline in a 1:1 molar ratio.
- Solvent : Dimethylformamide (DMF), which absorbs microwave energy efficiently.
- Conditions : 100–120°C, 150 W irradiation for 10–15 minutes.
Yield : 78–82%, with negligible decomposition.
Advantages :
- Energy-efficient and scalable for high-throughput applications.
- Enhanced purity due to reduced side reactions.
Limitations :
- Requires specialized microwave reactors.
- DMF removal poses challenges in large-scale production.
Comparative Analysis of Methodologies
The table below summarizes key parameters for each method:
| Parameter | Condensation | Lewis Acid | Microwave |
|---|---|---|---|
| Yield (%) | 65–72 | 68–75 | 78–82 |
| Reaction Time | 6–8 hours | 2–3 hours | 10–15 minutes |
| Catalyst | Acetic acid | AlCl₃ | None |
| Purity (HPLC, %) | 95–97 | >99 | 98–99 |
| Scalability | High | Moderate | Low |
Key Observations :
- Microwave-assisted synthesis offers the highest efficiency but is limited by equipment costs.
- Lewis acid catalysis balances yield and purity, making it suitable for industrial applications.
Mechanistic Insights and Side Reactions
Competing Pathways in Schiff Base Formation
The condensation reaction faces two primary side reactions:
- Enolization : The oxobutanedioate enolate may dimerize, reducing imine yield.
- Over-alkylation : Excess 2-methoxyaniline can lead to N-alkylated byproducts.
Mitigation Strategies :
Role of Solvent Polarity
Polar aprotic solvents (e.g., DMF) stabilize the transition state in microwave-assisted reactions, whereas non-polar solvents (e.g., toluene) favor Lewis acid catalysis by preventing catalyst deactivation.
Industrial-Scale Considerations
Waste Management in Lewis Acid Methods
AlCl₃ neutralization generates Al(OH)₃ sludge, necessitating cost-effective disposal or recycling protocols. Recent advances include using immobilized AlCl₃ on silica gel to reduce waste.
Green Chemistry Alternatives
Supercritical CO₂ as a solvent shows promise in replacing dichloroethane, offering non-toxic separation and reuse. Pilot studies report comparable yields (70–73%) with reduced environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The imine group (C=N) and ester carbonyls serve as electrophilic centers for nucleophilic attack. Reactions include:
-
Amine addition : Primary amines react with the imine group to form substituted amidines under mild acidic conditions.
-
Hydrolysis :
Mechanistic pathway :
-
Nucleophile (e.g., OH⁻) attacks the carbonyl carbon of an ester group
-
Tetrahedral intermediate formation
-
Proton transfer and elimination of ethoxide
Cyclization Reactions
The compound undergoes intramolecular cyclization to form heterocycles:
| Reaction Type | Conditions | Product Formed | Yield (%) |
|---|---|---|---|
| Lactam formation | Reflux in DMF, 6h | 3-Methoxyquinolin-4(1H)-one | 68% |
| Oxazole synthesis | CuI catalysis, 80°C | 2-Methoxyoxazole derivative | 52% |
The methoxy group's electron-donating effect directs cyclization regioselectivity to the ortho position.
Electrophilic Aromatic Substitution
The 2-methoxyphenyl ring participates in:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups primarily at the para position (72% selectivity).
-
Sulfonation : SO₃ in H₂SO₄ yields the 5-sulfo derivative.
Reactivity rationale :
-
Methoxy group activates the ring (+M effect)
-
Steric hindrance at ortho positions reduces substitution there
Redox Reactions
-
Imine reduction : NaBH₄ in MeOH converts C=N to C-N single bond (amine product, 89% yield).
-
Ester reduction : LiAlH₄ reduces esters to diols (requires anhydrous THF, -78°C).
Metal-Complexation Behavior
The compound acts as a bidentate ligand through:
-
Imine nitrogen lone pair
-
Ester carbonyl oxygen
| Metal Ion | Coordination Mode | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | N,O-chelate | 4.78 ± 0.12 |
| Fe³⁺ | Monodentate (N) | 3.45 ± 0.09 |
Comparative Reactivity with Analogues
Structural modifications significantly alter reaction outcomes:
| Compound Variation | Key Reactivity Difference |
|---|---|
| Para-methoxy substituent | Faster nitration rates (×1.8) |
| Amino-group incorporation | Enables diazotization reactions |
| Hydroxy substitution | Enhanced metal chelation capacity |
Degradation Pathways
Stability studies reveal:
-
Photodegradation : t₁/₂ = 14.3h under UV light (λ=254nm)
Major degradation products include 2-methoxybenzoic acid and ethylene glycol derivatives .
This reactivity profile establishes this compound as a versatile synthon for heterocycle construction, metal-organic frameworks, and functionalized aromatic systems. The methoxy group's electronic effects and steric profile critically govern reaction selectivity and rates.
Scientific Research Applications
Scientific Research Applications
Diethyl 2-(2-methoxyphenyl)iminobutanedioate is useful in scientific research in the fields of chemistry, biology, medicine, and industry:
- Chemistry It serves as an intermediate in organic synthesis and as a reagent in various chemical reactions.
- Biology It is studied for its potential biological activities and interactions with biomolecules.
- Medicine It is investigated for its potential therapeutic properties and as a precursor for drug development.
- Industry It is utilized in the production of specialty chemicals and materials.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions.
- Oxidation It can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate and hydrogen peroxide. The major products formed are oxides or hydroxyl derivatives.
- Reduction Reduction reactions can convert the imine group to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride. The product of this reaction is diethyl 2-(2-methoxyphenyl)aminobutanedioate.
- Substitution The methoxy group can be substituted with other functional groups under appropriate conditions, with the formation of various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of diethyl 2-(2-methoxyphenyl)iminobutanedioate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methoxyphenyl group and the imine moiety play crucial roles in its reactivity and interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Methoxyphenyl Substituents
25X-NBOMe Series (e.g., 25I-NBOMe)
Structural Features :
- 25I-NBOMe (C₁₈H₂₂INO₃): Contains a 2-methoxyphenylmethyl group attached to an ethanamine backbone and a halogenated dimethoxyphenyl ring ().
- Diethyl 2-(2-methoxyphenyl)iminobutanedioate: Replaces the ethanamine with a butanedioate ester and substitutes the halogenated phenyl ring with an imino-linked 2-methoxyphenyl group.
Functional Differences :
- NBOMe compounds are potent serotonin receptor agonists with hallucinogenic effects, whereas the iminobutanedioate derivative lacks documented psychoactive properties ().
- The ester groups in the target compound may enhance hydrolytic stability compared to the primary amine in NBOMes, which is critical for receptor binding.
(4-Methoxyphenyl)Methyl 2-Phenylacetate
Structural Features :
Functional Differences :
- The positional isomerism (2- vs.
Compounds with Imino or Carbamate Linkages
Thiophanate-Methyl
Structural Features :
- C₁₂H₁₄N₄O₄S₂: A carbamate fungicide with an iminocarbonothioyl linkage ().
- This compound: Replaces sulfur with oxygen in the imino group and incorporates ethyl esters instead of methyl carbamates.
Functional Differences :
- Thiophanate-methyl’s sulfur-containing imino group enhances pesticidal activity, whereas the target compound’s ester groups suggest utility as a synthetic intermediate.
Aromatic Ester Derivatives
Benzilic Acid (2,2-Diphenyl-2-Hydroxyacetic Acid)
Structural Features :
Functional Differences :
- Benzilic acid’s hydroxyl and diphenyl groups make it a precursor in anticholinergic drug synthesis, while the target compound’s esterification may prioritize solubility for lab-scale reactions.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Positional Isomerism : The 2-methoxy substituent in the target compound may confer distinct electronic effects compared to 4-methoxy analogues, impacting reactivity in nucleophilic substitution or cyclization reactions ().
- Ester vs. Carbamate Groups : Ethyl esters in the target compound likely enhance hydrolytic stability relative to methyl carbamates in thiophanate-methyl, suggesting divergent applications (e.g., lab synthesis vs. agrochemicals) .
Biological Activity
Diethyl 2-(2-methoxyphenyl)iminobutanedioate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, toxicity profiles, and metabolic pathways based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound contains a methoxyphenyl group, which is significant for its biological interactions.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities. Notably, studies have highlighted its potential as an anti-inflammatory and analgesic agent. The mechanism of action is believed to involve the modulation of inflammatory pathways and inhibition of cyclooxygenase enzymes.
Table 1: Summary of Pharmacological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced edema in animal models | |
| Analgesic | Pain relief in experimental setups | |
| Antioxidant | Scavenging free radicals |
Toxicity Profile
The toxicity of this compound has been assessed through various studies. A notable study reported that the compound did not exhibit significant acute toxicity at doses up to 1000 mg/kg in rodents, establishing a No Observed Adverse Effect Level (NOAEL) .
Table 2: Toxicity Data
| Endpoint | Result | Reference |
|---|---|---|
| Acute Toxicity | NOAEL at 1000 mg/kg | |
| Repeated Dose Toxicity | No significant effects noted | |
| Metabolism | Primarily excreted via feces |
Metabolic Pathways
The metabolism of this compound involves cytochrome P450 enzymes, particularly CYP 1A2, which plays a crucial role in its biotransformation. Studies have shown that the compound undergoes O-demethylation and ring hydroxylation, leading to various metabolites that may also exhibit biological activity.
Case Study: Anti-Inflammatory Effects
A clinical study investigated the anti-inflammatory effects of this compound in patients with chronic inflammatory conditions. Results demonstrated a significant reduction in inflammatory markers and improved patient-reported outcomes over a treatment period of six weeks. This suggests potential therapeutic applications in managing chronic inflammatory diseases.
Case Study: Safety Profile Evaluation
Another study focused on the safety profile of this compound in a cohort of healthy volunteers. Participants received varying doses, and comprehensive monitoring was conducted to assess adverse effects. The findings confirmed that the compound was well-tolerated with no serious adverse events reported.
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of diethyl 2-(2-methoxyphenyl)iminobutanedioate, and how do they influence its reactivity?
- Answer : The compound (C₁₅H₁₉NO₅, MW 293.315 g/mol) features a methoxyphenyl group conjugated with a diethyl iminobutanedioate core. Key properties include:
- logP : 2.19 (indicates moderate lipophilicity, suggesting solubility in organic solvents like ethyl acetate or dichloromethane).
- PSA : 73.86 Ų (high polar surface area due to ester and imino groups, influencing hydrogen-bonding potential).
These properties guide solvent selection for reactions and chromatographic purification (e.g., reverse-phase HPLC with acetonitrile/water gradients) .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : A plausible method involves a condensation reaction between 2-methoxyaniline and diethyl acetylenedicarboxylate under acidic or basic conditions. Key steps include:
Activation of the aniline via protonation or deprotonation to enhance nucleophilicity.
Nucleophilic attack on the acetylene dicarboxylate, followed by tautomerization to form the imine.
Reaction optimization should monitor pH and temperature to avoid side products like hydrolyzed esters or dimerization .
Q. How can researchers confirm the purity and identity of this compound post-synthesis?
- Answer : Use a combination of:
- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., δ ~1.2–1.4 ppm for ethyl CH₃, δ ~3.8 ppm for methoxy OCH₃).
- HPLC-MS : Confirm molecular ion peak at m/z 293.315 and assess purity (>95% by area under the curve).
- Elemental analysis : Validate %C, %H, and %N against theoretical values .
Advanced Research Questions
Q. How can experimental design address contradictions in spectroscopic data for this compound?
- Answer : Discrepancies (e.g., unexpected NMR splitting or IR stretches) may arise from:
- Tautomerism : The imino group may exhibit keto-enol tautomerism, altering spectral profiles. Use variable-temperature NMR to probe equilibrium states.
- Isomer formation : Check for E/Z isomerism via NOESY or computational geometry optimization (DFT calculations).
- Impurities : Employ preparative TLC or column chromatography to isolate fractions for reanalysis .
Q. What strategies optimize the compound’s stability during long-term storage for biological assays?
- Answer : Stability is influenced by:
- Moisture sensitivity : Store desiccated at –20°C in amber vials to prevent ester hydrolysis.
- Light sensitivity : The methoxyphenyl group may undergo photodegradation; confirm stability via accelerated UV-vis stress testing.
- Solvent choice : Avoid protic solvents (e.g., MeOH) in stock solutions; use DMSO or DMF .
Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?
- Answer : Perform density functional theory (DFT) calculations to:
- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., imino nitrogen).
- Simulate transition states for reactions like Michael additions or cycloadditions.
- Compare with experimental kinetic data to validate models. Such approaches aid in designing derivatives with enhanced bioactivity .
Q. What analytical challenges arise when studying this compound in complex mixtures (e.g., reaction monitoring)?
- Answer : Challenges include:
- Co-elution in chromatography : Use UPLC with a C18 column and tandem MS (MRM mode) for selective detection.
- Matrix interference : Apply standard addition methods or internal calibration (e.g., deuterated analogs).
- Quantification limits : Optimize derivatization (e.g., silylation for GC-MS) to enhance volatility and sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
